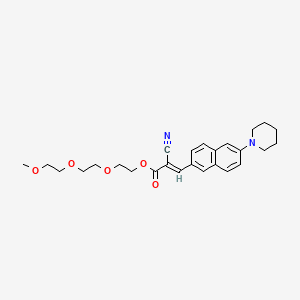
Aldgamycin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aldgamycin E is a naturally occurring organic compound that belongs to the class of macrolide antibiotics. It was first discovered in 1964 from a variant strain of the bacterium Streptomyces lavendulae . . This compound has garnered significant interest due to its potent antibacterial properties and its complex molecular architecture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aldgamycin E involves several intricate stepsThis process typically begins with the reaction of the aglycone with a trichloroacetimidate donor to form a transient orthoester, which then rearranges to the desired aldgaropyranoside . The presence of polar peripheral groups in the product does not impede the selective late-stage functionalization of the macrolide ring itself .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the bacterium Streptomyces lavendulae. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Aldgamycin E undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
Aldgamycin E has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying complex macrolide synthesis and functionalization.
Biology: this compound is used to study bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Due to its potent antibacterial properties, this compound is investigated for its potential use in treating bacterial infections.
Industry: It is used in the development of new pharmaceutical formulations and as a reference standard in quality control
Mecanismo De Acción
Aldgamycin E is part of a family of 16-membered macrolides, which include compounds such as Aldgamycin G, Aldgamycin H, Aldgamycin K, and Swalpamycin B . These compounds share a similar macrolactone ring structure but differ in their sugar moieties and functional groups. This compound is unique due to the presence of the rare d-aldgarose sugar and the pentacyclic carbonate ring, which are not commonly found in other macrolides .
Comparación Con Compuestos Similares
- Aldgamycin G
- Aldgamycin H
- Aldgamycin K
- Swalpamycin B
- Chalcomycin
Aldgamycin E stands out due to its unique structural features and potent antibacterial activity, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
11011-06-6 |
|---|---|
Fórmula molecular |
C37H58O15 |
Peso molecular |
742.8 g/mol |
Nombre IUPAC |
(1S,2R,3R,6E,8S,9S,10S,12R,16S)-2-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4S,5R,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadec-6-ene-5,13-dione |
InChI |
InChI=1S/C37H58O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10,13,17-24,26,28-35,40-41H,11-12,14-16H2,1-9H3/b13-10+/t17-,18+,19-,20+,21+,22+,23-,24+,26-,28+,29+,30-,31+,32+,33-,34?,35-,37-/m0/s1 |
Clave InChI |
OQBVBRTUEKMEAX-HEVCIBIJSA-N |
SMILES |
CC1CC(C(=O)CCC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C |
SMILES isomérico |
C[C@H]1C[C@H](C(=O)CC[C@H]2[C@@H](O2)[C@@H]([C@H](OC(=O)/C=C/[C@@H]([C@H]1O[C@H]3[C@@H]([C@]4(C[C@H](O3)C)[C@@H](OC(=O)O4)C)O)C)C)COC5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC)C |
SMILES canónico |
CC1CC(C(=O)CCC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aldgamycin E; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B605217.png)
![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)
![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)



